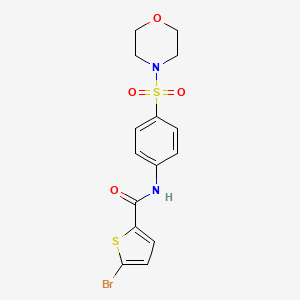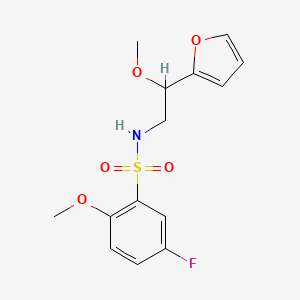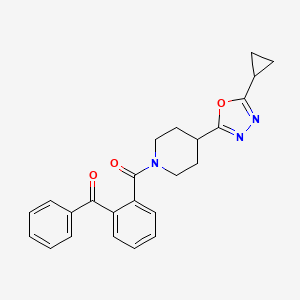
5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide” is a functionalized derivative of thiophene . Thiophene derivatives have contributed significantly to the growth of chemistry materials and have shown promising developments towards new technologies in electronics . They also have a wide variety of applications including agrochemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of this compound involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization for product 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include lithiation and bromination . Lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile . The bromination reaction was part of the final step in the synthesis .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Reactions with Hydrazidoyl Halides : A study by Abdelhamid and Shiaty (1988) explored reactions involving 2-bromoacetylthiophene, which is closely related to the compound . They reported the synthesis of several heterocycles, showcasing the reactivity and versatility of brominated thiophene derivatives in creating complex organic molecules (Abdelhamid & Shiaty, 1988).
Polymer Chemistry and Materials Science
- Biodegradable Polyesteramides : Veld, Dijkstra, and Feijen (1992) discussed the synthesis of morpholine-2,5-dione derivatives, which are used in creating polyesteramides with protected functional groups. This illustrates the use of morpholine derivatives, a component of the queried compound, in developing materials with potential biomedical applications (Veld, Dijkstra, & Feijen, 1992).
Organic Synthesis and Catalysis
Bromination of Pyrroles : Wischang and Hartung (2011) investigated the bromination of pyrroles under specific conditions, using a solution of morpholine-4-ethanesulfonic acid buffer. This study highlights the role of bromine and morpholine-based compounds in facilitating specific organic transformations (Wischang & Hartung, 2011).
Reactions of Secondary β-Ketothioamides : Jagodziński, Wesołowska, and Sośnicki (2000) detailed the synthesis of 4-morpholinocoumarin through reactions involving ethyl bromoacetate. This work provides insight into the utility of bromine and morpholine in synthesizing complex organic structures (Jagodziński, Wesołowska, & Sośnicki, 2000).
Photostabilization Applications
- Photostabilizers for Poly(vinyl chloride) : Balakit et al. (2015) synthesized new thiophene derivatives, including brominated variants, and evaluated their efficacy as photostabilizers for poly(vinyl chloride). This demonstrates the potential application of such compounds in enhancing the stability of polymers against UV radiation (Balakit et al., 2015).
Propiedades
IUPAC Name |
5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S2/c16-14-6-5-13(23-14)15(19)17-11-1-3-12(4-2-11)24(20,21)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCUKXGEYWGMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)




![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)


![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)
